molecular formula C18H17BrN4O2 B2619349 2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097883-94-6

2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2619349
CAS No.: 2097883-94-6
M. Wt: 401.264
InChI Key: MGYHWSYSMZJUKG-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine and methoxy groups, along with a pyrazolyl-pyridine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a de-brominated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its combination of a benzamide core with a pyrazolyl-pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-25-15-4-5-17(19)16(9-15)18(24)21-7-8-23-12-14(11-22-23)13-3-2-6-20-10-13/h2-6,9-12H,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYHWSYSMZJUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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